molecular formula C8H7Cl2NOS B2793860 N-(2,4-dichlorophenyl)-2-mercaptoacetamide CAS No. 60466-54-8

N-(2,4-dichlorophenyl)-2-mercaptoacetamide

Cat. No.: B2793860
CAS No.: 60466-54-8
M. Wt: 236.11
InChI Key: JEMVBIAKJHVUDN-UHFFFAOYSA-N
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Description

N-(2,4-Dichlorophenyl)-2-mercaptoacetamide is a chemical compound with the molecular formula C8H7Cl2NO and a molecular weight of 204.053 g/mol. This compound is characterized by the presence of two chlorine atoms on the benzene ring and an amide group attached to the phenyl ring.

Synthetic Routes and Reaction Conditions:

  • Acetylation of 2,4-Dichloroaniline: The compound can be synthesized by reacting 2,4-dichloroaniline with acetic anhydride in the presence of a catalyst such as pyridine.

  • Mercaptoacetic Acid Reaction: Another method involves the reaction of 2,4-dichloroaniline with mercaptoacetic acid under acidic conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through a continuous process involving the acetylation of 2,4-dichloroaniline using acetic anhydride. The reaction is carried out in a reactor under controlled temperature and pressure conditions to ensure high yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding sulfoxides and sulfones.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine.

  • Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles such as sodium methoxide or potassium cyanide are used, often in the presence of a base.

Major Products Formed:

  • Sulfoxides and Sulfones: Resulting from oxidation reactions.

  • Amines: Resulting from reduction reactions.

  • Substituted Benzene Derivatives: Resulting from substitution reactions.

Scientific Research Applications

N-(2,4-Dichlorophenyl)-2-mercaptoacetamide has various applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand the interaction of chlorinated compounds with biological systems.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(2,4-Dichlorophenyl)-2-mercaptoacetamide exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound can bind to specific enzymes or receptors, influencing their activity.

  • Pathways Involved: It may affect signaling pathways related to inflammation, oxidative stress, or other cellular processes.

Comparison with Similar Compounds

  • 2,4-Dichloroacetanilide: Similar structure but lacks the mercapto group.

  • N-(2,4-Dichlorophenyl)acetamide: Similar to the target compound but without the mercapto group.

  • 2,4-Dichloroaniline: The parent compound without the acetyl or mercapto groups.

Uniqueness: N-(2,4-Dichlorophenyl)-2-mercaptoacetamide is unique due to the presence of both the chloro and mercapto groups, which can impart different chemical and biological properties compared to its analogs.

This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-2-sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NOS/c9-5-1-2-7(6(10)3-5)11-8(12)4-13/h1-3,13H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMVBIAKJHVUDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC(=O)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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